2-(2-Bromophenyl)-2-(6-hydroxy-3-pyridazinyl)acetamide
Description
2-(2-Bromophenyl)-2-(6-hydroxy-3-pyridazinyl)acetamide is a brominated acetamide derivative featuring a 2-bromophenyl group and a 6-hydroxy-pyridazinyl moiety. The bromophenyl group may enhance lipophilicity, while the pyridazinyl ring could improve solubility compared to purely aromatic systems.
Properties
IUPAC Name |
2-(2-bromophenyl)-2-(6-oxo-1H-pyridazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c13-8-4-2-1-3-7(8)11(12(14)18)9-5-6-10(17)16-15-9/h1-6,11H,(H2,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQARCXERCUYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=NNC(=O)C=C2)C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Bromophenyl)-2-(6-hydroxy-3-pyridazinyl)acetamide, known by its CAS number 338405-79-1, is a compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C12H10BrN3O2
- Molecular Weight : 308.13 g/mol
- Density : 1.69 g/cm³ (predicted)
- pKa : 10.91 (predicted)
These properties suggest that the compound may exhibit unique interactions in biological systems, particularly due to the presence of the bromophenyl and pyridazinyl moieties.
Research indicates that compounds similar to 2-(2-bromophenyl)-2-(6-hydroxy-3-pyridazinyl)acetamide may interact with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound could inhibit specific enzymes involved in inflammatory pathways, potentially reducing cytokine release and modulating immune responses.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may help in protecting cells from oxidative stress and related diseases.
- Antitumor Effects : Some derivatives in the same class have shown promise as antitumor agents by inducing apoptosis in cancer cells and disrupting cell cycle progression.
Antitumor Activity
A study examining compounds structurally related to 2-(2-bromophenyl)-2-(6-hydroxy-3-pyridazinyl)acetamide found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. For example, a derivative was noted for its ability to induce apoptosis through the activation of caspase pathways, leading to cell death in human breast cancer cells (Makovec et al., 2023) .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of similar compounds. A specific study demonstrated that a related compound effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting that 2-(2-bromophenyl)-2-(6-hydroxy-3-pyridazinyl)acetamide may share this beneficial effect .
Neuroprotective Effects
Another area of interest is the neuroprotective effects observed with some pyridazine derivatives. In vitro studies indicated that these compounds could activate neuroprotective signaling pathways, enhancing neuronal survival under stress conditions (Annual Review of Pharmacology and Toxicology, 2004) .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Halogen vs. Alkoxy Substituents
Heterocyclic Moieties
- Hydroxy-pyridazinyl (Target) : The pyridazinyl ring’s nitrogen atoms and hydroxyl group may improve water solubility compared to the thioxothiazolidin ring in , which contains sulfur and could increase metabolic liabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
